molecular formula C10H7BrN2 B1270521 5-Bromo-4-phenylpyrimidine CAS No. 3543-46-2

5-Bromo-4-phenylpyrimidine

Cat. No.: B1270521
CAS No.: 3543-46-2
M. Wt: 235.08 g/mol
InChI Key: SDPYFZLDWYNXJF-UHFFFAOYSA-N
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Description

5-Bromo-4-phenylpyrimidine is a heterocyclic aromatic compound with the molecular formula C10H7BrN2. It is a derivative of pyrimidine, a six-membered ring containing two nitrogen atoms at positions 1 and 3. The presence of a bromine atom at position 5 and a phenyl group at position 4 makes this compound particularly interesting for various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-4-phenylpyrimidine typically involves the bromination of 4-phenylpyrimidine. One common method is the reaction of 4-phenylpyrimidine with bromine in the presence of a suitable solvent such as acetic acid or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yields. The use of automated systems also ensures consistent quality and reduces the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-4-phenylpyrimidine undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Coupling Reactions: It can participate in Suzuki-Miyaura and Heck coupling reactions to form carbon-carbon bonds.

    Reduction Reactions: The bromine atom can be reduced to a hydrogen atom using reducing agents like palladium on carbon and hydrogen gas.

Common Reagents and Conditions

    Substitution Reactions: Typically carried out in polar solvents like dimethylformamide or dimethyl sulfoxide, with bases such as potassium carbonate or sodium hydride.

    Coupling Reactions: Often performed in the presence of palladium catalysts and bases like potassium phosphate or cesium carbonate.

    Reduction Reactions: Conducted under hydrogen atmosphere with palladium catalysts.

Major Products

    Substitution Reactions: Products include various substituted pyrimidines depending on the nucleophile used.

    Coupling Reactions: Products are biaryl compounds or other complex structures.

    Reduction Reactions: The major product is 4-phenylpyrimidine.

Scientific Research Applications

5-Bromo-4-phenylpyrimidine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-Bromo-4-phenylpyrimidine depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors. For example, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways involved can vary, but common targets include kinases and other regulatory proteins.

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromopyrimidine
  • 4-Phenylpyrimidine
  • 5-Bromo-4-ethylpyrimidine

Uniqueness

5-Bromo-4-phenylpyrimidine is unique due to the presence of both a bromine atom and a phenyl group, which confer distinct chemical properties. This combination allows it to participate in a variety of chemical reactions and makes it a versatile intermediate in organic synthesis. Compared to similar compounds, it offers a balance of reactivity and stability, making it valuable for both research and industrial applications.

Properties

IUPAC Name

5-bromo-4-phenylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrN2/c11-9-6-12-7-13-10(9)8-4-2-1-3-5-8/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDPYFZLDWYNXJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC=NC=C2Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30355797
Record name 5-bromo-4-phenylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30355797
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3543-46-2
Record name 5-bromo-4-phenylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30355797
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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